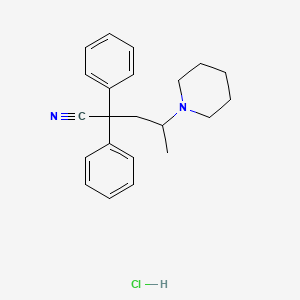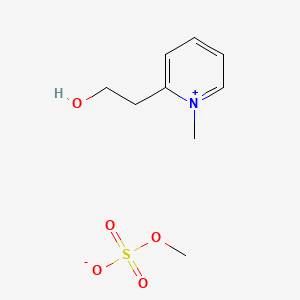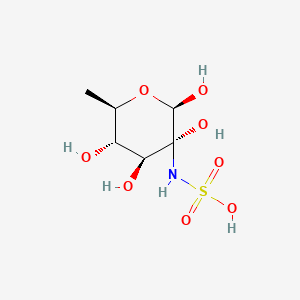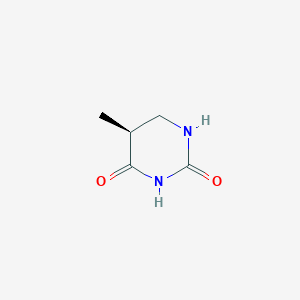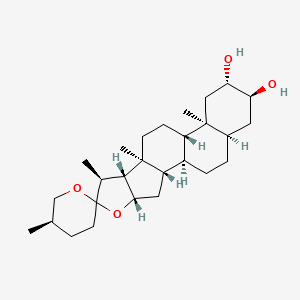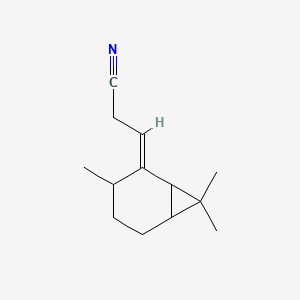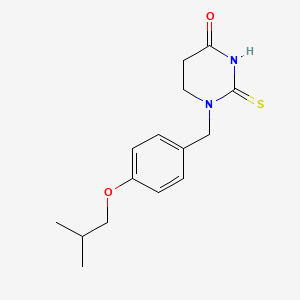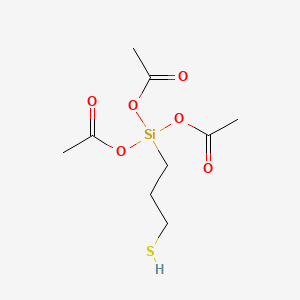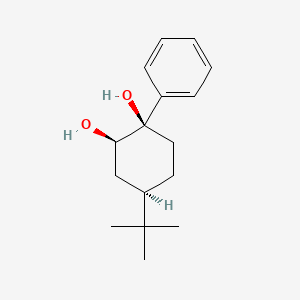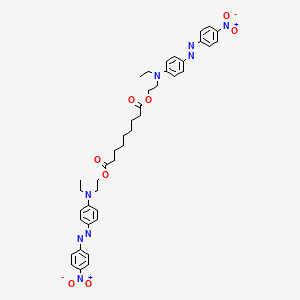
(6-Amino-5-((2-hydroxy-4-nitrophenyl)azo)naphthalene-2-sulphonato(3-))chromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-Amino-5-[(2-hydroxy-4-nitrophenyl)azo]naphthalene-2-sulfonato(3-)]chromium: is a complex azo compound that features a chromium ion coordinated with an azo dye ligand. This compound is known for its vibrant color and is commonly used in various industrial applications, particularly in dyeing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-Amino-5-[(2-hydroxy-4-nitrophenyl)azo]naphthalene-2-sulfonato(3-)]chromium typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-amino-5-nitrophenol to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-amino-1-naphthalenesulfonic acid to form the azo dye.
Chromium Complexation: The resulting azo dye is then complexed with chromium ions, often using formic acid as a reducing agent.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.
Substitution: The sulfonate group can participate in substitution reactions, often being replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Conditions for substitution reactions often involve strong acids or bases, depending on the desired product.
Major Products:
Oxidation: Products include various quinones and other oxidized derivatives.
Reduction: The primary product is the corresponding amino derivative.
Substitution: Products vary widely depending on the substituent introduced.
Scientific Research Applications
Chemistry:
- Used as a dye in various chemical processes.
- Acts as a complexing agent in coordination chemistry studies.
Biology:
- Utilized in staining techniques for biological specimens.
Medicine:
- Investigated for potential use in drug delivery systems due to its complexing ability.
Industry:
- Widely used in textile dyeing and printing.
- Employed in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group (-N=N-) acts as a ligand, coordinating with metal ions such as chromium. This coordination alters the electronic properties of the compound, leading to its vibrant color and stability. The molecular targets include various metal ions, and the pathways involved are primarily related to coordination chemistry.
Comparison with Similar Compounds
[6-Amino-5-[(2-hydroxy-4-nitrophenyl)azo]naphthalene-2-sulfonato(3-)]cobaltate(2-): Similar in structure but uses cobalt instead of chromium.
[6-Amino-5-[(2-hydroxy-4-nitrophenyl)azo]naphthalene-2-sulfonato(3-)]nickelate(2-): Uses nickel as the central metal ion.
Uniqueness:
- The chromium complex is unique due to its specific electronic properties, which result in distinct color characteristics and stability compared to its cobalt and nickel counterparts.
Properties
CAS No. |
82933-89-9 |
|---|---|
Molecular Formula |
C16H11CrN4O6S- |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
chromium;[1-[(2-hydroxy-4-nitrophenyl)diazenyl]-6-sulfonaphthalen-2-yl]azanide |
InChI |
InChI=1S/C16H11N4O6S.Cr/c17-13-5-1-9-7-11(27(24,25)26)3-4-12(9)16(13)19-18-14-6-2-10(20(22)23)8-15(14)21;/h1-8H,(H3-,17,18,19,21,24,25,26);/q-1; |
InChI Key |
SKCCGRPJZOFOHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)[NH-].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


